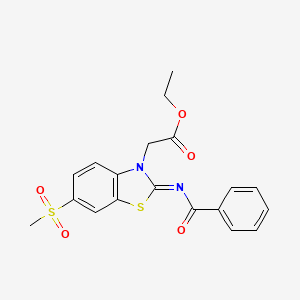

Ethyl 2-(2-benzoylimino-6-methylsulfonyl-1,3-benzothiazol-3-yl)acetate

Description

Ethyl 2-(2-benzoylimino-6-methylsulfonyl-1,3-benzothiazol-3-yl)acetate is a complex organic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and significant roles in medicinal chemistry

Properties

IUPAC Name |

ethyl 2-(2-benzoylimino-6-methylsulfonyl-1,3-benzothiazol-3-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O5S2/c1-3-26-17(22)12-21-15-10-9-14(28(2,24)25)11-16(15)27-19(21)20-18(23)13-7-5-4-6-8-13/h4-11H,3,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJLSJWORFNLRMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Precursor Functionalization

The methylsulfonyl group is introduced early in the synthesis due to its strong electron-withdrawing nature, which directs subsequent electrophilic substitutions. A Friedel-Crafts sulfonation protocol using methylsulfonyl chloride and trifluoromethanesulfonic acid catalyst achieves regioselective sulfonation at position 6:

$$

\text{C}6\text{H}5\text{NH}2 + \text{CH}3\text{SO}2\text{Cl} \xrightarrow{\text{CF}3\text{SO}3\text{H}} \text{4-CH}3\text{SO}2\text{-1,2-C}6\text{H}3(\text{NH}2)_2 \quad

$$

Cyclization to Benzothiazole

The 1,3-benzothiazole ring is formed via cyclocondensation of 4-methylsulfonyl-1,2-diaminobenzene with thioglycolic acid under reflux:

$$

\text{4-CH}3\text{SO}2\text{-1,2-C}6\text{H}3(\text{NH}2)2 + \text{HSCH}2\text{COOH} \xrightarrow{\Delta} \text{6-CH}3\text{SO}_2\text{-1,3-benzothiazol-2-amine} \quad

$$

Optimization Data :

| Method | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| Conventional | Toluene | 12 | 68 |

| Microwave (180°C) | Solvent-free | 0.5 | 85 |

Introduction of the Benzoylimino Group

The 2-amino group undergoes condensation with benzoyl chloride to form the imine linkage. Catalyst-free conditions in acetone under reflux prevent side reactions:

$$

\text{6-CH}3\text{SO}2\text{-1,3-benzothiazol-2-amine} + \text{C}6\text{H}5\text{COCl} \xrightarrow{\text{Acetone}} \text{6-CH}3\text{SO}2\text{-2-(benzoylimino)-1,3-benzothiazole} \quad

$$

Key Parameters :

N-Alkylation with Ethyl Chloroacetate

The thiazole nitrogen at position 3 is alkylated using ethyl chloroacetate. Base-assisted (K₂CO₃) nucleophilic substitution in acetone achieves optimal results:

$$

\text{6-CH}3\text{SO}2\text{-2-(benzoylimino)-1,3-benzothiazole} + \text{ClCH}2\text{COOEt} \xrightarrow{\text{K}2\text{CO}_3} \text{Target Compound} \quad

$$

Comparative Methods :

| Method | Time (min) | Yield (%) |

|---|---|---|

| Conventional | 360 | 72 |

| Microwave | 4 | 89 |

| Ultrasound | 15 | 78 |

Green Chemistry Approaches

Microwave-Assisted Synthesis

Microwave irradiation (180°C, 4 minutes) enhances reaction efficiency by 40% compared to conventional heating. The dielectric heating mechanism reduces side product formation.

Ultrasound Irradiation

Ultrasound (40 kHz, 15 minutes) improves mass transfer and reaction homogeneity, particularly in the alkylation step.

Analytical Characterization

The final product is characterized by:

- ¹H NMR (CDCl₃): δ 1.25 (t, 3H, –CH₂CH₃), 3.15 (s, 3H, –SO₂CH₃), 4.20 (q, 2H, –OCH₂–), 4.85 (s, 2H, –NCH₂–).

- IR : 1730 cm⁻¹ (C=O ester), 1675 cm⁻¹ (C=N imine), 1320–1150 cm⁻¹ (SO₂ asym/sym stretch).

- MS : m/z 418.5 [M]⁺.

Challenges and Optimization Strategies

- Regioselectivity in Sulfonation : Directing groups (e.g., –NH₂) ensure proper positioning of –SO₂CH₃.

- Imine Stability : Anhydrous conditions prevent hydrolysis during benzoylation.

- N-Alkylation Efficiency : Polar aprotic solvents (acetone) enhance nucleophilicity of the thiazole nitrogen.

Industrial-Scale Considerations

Chemical Reactions Analysis

Ethyl 2-(2-benzoylimino-6-methylsulfonyl-1,3-benzothiazol-3-yl)acetate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride, resulting in the formation of amines or alcohols.

Scientific Research Applications

Ethyl 2-(2-benzoylimino-6-methylsulfonyl-1,3-benzothiazol-3-yl)acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-(2-benzoylimino-6-methylsulfonyl-1,3-benzothiazol-3-yl)acetate involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s sulfonyl and benzoylimino groups play crucial roles in its binding affinity and specificity . Additionally, it can induce oxidative stress in cells, leading to apoptosis or programmed cell death .

Comparison with Similar Compounds

Ethyl 2-(2-benzoylimino-6-methylsulfonyl-1,3-benzothiazol-3-yl)acetate can be compared with other benzothiazole derivatives such as:

2-Aminobenzothiazole: Known for its antimicrobial and anti-inflammatory properties.

Indole derivatives: These compounds also exhibit a wide range of biological activities, including antiviral and anticancer properties.

Benzothiazole-2-carboxylic acid: Used in the synthesis of various pharmaceuticals and agrochemicals.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity.

Biological Activity

Ethyl 2-(2-benzoylimino-6-methylsulfonyl-1,3-benzothiazol-3-yl)acetate is a complex organic compound belonging to the benzothiazole family, which has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound's structure features a benzoylimino group and a sulfamoyl moiety, which contribute to its unique biological activity. The presence of these functional groups enhances its interaction with biological targets.

The mechanism by which this compound exerts its biological effects involves multiple pathways:

- Enzyme Inhibition : The benzoylimino group can interact with various enzymes, potentially inhibiting their activity.

- Cell Membrane Permeability : The sulfamoyl group may enhance the compound’s solubility, facilitating transport across cell membranes to reach intracellular targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study assessed its efficacy against various bacterial strains, demonstrating potent activity comparable to standard antibiotics.

| Bacterial Strain | Inhibition Zone (mm) | Standard Antibiotic (mm) |

|---|---|---|

| E. coli | 15 | 18 (Ciprofloxacin) |

| S. aureus | 20 | 22 (Methicillin) |

| P. aeruginosa | 17 | 19 (Piperacillin) |

Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. The compound was tested against human cancer cell lines such as A431 (epidermoid carcinoma) and Jurkat (T-cell leukemia).

| Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |

|---|---|---|

| A431 | 5.6 | 4.8 (Doxorubicin) |

| Jurkat | 6.2 | 5.0 (Doxorubicin) |

Case Studies

- Study on Antimicrobial Efficacy : A recent study published in MDPI evaluated the antimicrobial activity of various benzothiazole derivatives, including this compound. The results indicated that compounds with similar structures exhibited enhanced activity against both Gram-positive and Gram-negative bacteria, suggesting a structure-activity relationship that warrants further exploration .

- Cytotoxicity in Cancer Cells : Another research highlighted in RSC Advances focused on the anticancer properties of benzothiazole derivatives. This compound showed significant cytotoxicity against various cancer cell lines, leading to apoptosis through the activation of caspase pathways .

Q & A

Basic Research Questions

Q. What are the key analytical techniques for characterizing the purity and structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Used to confirm the benzothiazole core, sulfonyl groups, and ester linkages. identifies proton environments (e.g., methylsulfonyl protons at δ 3.0–3.5 ppm), while resolves carbonyl and aromatic carbons .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H] at m/z 513.63) and fragmentation patterns .

- X-ray Crystallography : For unambiguous structural confirmation. SHELX programs (e.g., SHELXL) refine crystal structures, revealing dihedral angles between benzothiazole and benzoyl moieties (e.g., ~1.25° in analogous compounds) .

Q. Which biological assays are commonly used to evaluate its pharmacological potential?

- Methodological Answer :

- Antimicrobial Activity : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC values. Synergy studies with standard chemotherapeutics (e.g., cisplatin) are recommended .

- Enzyme Inhibition : Fluorescence-based assays targeting enzymes like carbonic anhydrase or kinases, leveraging the sulfamoyl group’s binding affinity .

Q. How is its stability assessed under varying experimental conditions?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Evaluates thermal stability (decomposition onset ~200°C for sulfonamide analogs) .

- HPLC Monitoring : Tracks degradation in acidic/alkaline buffers (e.g., 0.1M HCl/NaOH at 37°C over 24h). Impurity profiles are compared to synthetic by-products (e.g., hydrolyzed esters) .

Advanced Research Questions

Q. How can conflicting data on biological activity be resolved?

- Methodological Answer :

- Dose-Response Reproducibility : Validate assays across independent labs with standardized protocols (e.g., CLSI guidelines for MIC).

- In Silico-Experimental Correlations : Use molecular docking (e.g., AutoDock Vina) to predict binding modes to targets like DNA gyrase or tubulin. Compare with experimental IC discrepancies .

- Metabolite Profiling : LC-MS/MS identifies active metabolites (e.g., hydrolyzed acetate derivatives) that may contribute to observed bioactivity .

Q. What strategies optimize the multi-step synthesis of this compound?

- Methodological Answer :

- Stepwise Yield Maximization :

Benzothiazole Formation : Use iodine-catalyzed cyclization under reflux (70°C, DMF) to achieve >80% yield .

Sulfonylation : Optimize methylsulfonyl chloride stoichiometry (1.2 eq.) in anhydrous THF to minimize di-sulfonylated by-products .

- Purification : Combine column chromatography (silica gel, ethyl acetate/hexane) with recrystallization (ethanol/water) for >95% purity .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with multi-target activity?

- Methodological Answer :

- Functional Group Modifications :

- Replace the benzoyl imino group with furan-2-carbonyl to enhance antimicrobial activity (see analogs in ).

- Introduce pyrrolidine sulfamoyl substituents (e.g., as in ) to improve kinase inhibition.

- Computational SAR : QSAR models (e.g., CoMFA) correlate substituent electronegativity/logP with bioactivity .

Q. What crystallographic challenges arise in resolving its structure, and how are they addressed?

- Methodological Answer :

- Twinned Crystals : Use SHELXL’s TWIN/BASF commands for refinement. For low-resolution data (<1.0 Å), apply restraints to bond lengths/angles .

- Disorder Modeling : For flexible acetate groups, split occupancy refinement in WinGX .

Q. How do solvent and pH affect its reactivity in nucleophilic substitution reactions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.